M-Toluidine hydrochloride

Vue d'ensemble

Description

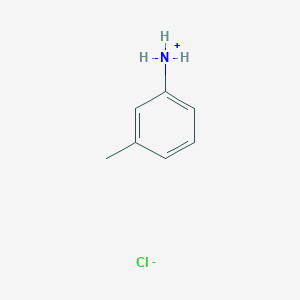

M-Toluidine hydrochloride, also known as 3-methylaniline hydrochloride, is an organic compound with the chemical formula C7H9N·HCl. It is a derivative of m-toluidine, which is one of the three isomers of toluidine. This compound is a colorless to pale yellow crystalline solid that is soluble in water and alcohol. It is primarily used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: M-Toluidine hydrochloride can be synthesized through the reaction of m-toluidine with hydrochloric acid. The process involves dissolving m-toluidine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The reaction mixture is stirred and heated to facilitate the formation of this compound. The product is then isolated by filtration and recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of m-toluidine with hydrochloric acid in large reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The resulting this compound is then purified through crystallization and drying processes.

Analyse Des Réactions Chimiques

Types of Reactions: M-Toluidine hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form m-toluidine oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced to form m-toluidine using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation); often in the presence of catalysts or under controlled temperature conditions.

Major Products:

Oxidation: M-Toluidine oxide.

Reduction: M-Toluidine.

Substitution: Various substituted m-toluidine derivatives, such as nitro-m-toluidine, sulfo-m-toluidine, and halo-m-toluidine.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : M-Toluidine hydrochloride serves as a precursor in the synthesis of various organic compounds, including dyes and pigments. It is also utilized in creating polymers and resins.

- Catalysis : Its acidic properties allow it to act as a catalyst in organic reactions, facilitating the formation of desired products .

Biology

- Enzyme Kinetics : The compound is used to study enzyme kinetics and protein interactions, providing insights into biological processes.

- Staining Agent : It functions as a staining agent in histology and cytology, aiding in the visualization of cellular structures.

Medicine

- Pharmaceutical Intermediates : this compound plays a role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

- Diagnostic Reagents : It is employed in developing diagnostic reagents for various medical tests.

Industrial Applications

- Rubber Chemicals : The compound is used in producing rubber chemicals and antioxidants, enhancing the durability of rubber products.

- Corrosion Inhibitors : this compound acts as a corrosion inhibitor in various industrial applications, protecting metal surfaces from degradation.

- Agrochemicals : It is involved in the formulation of agrochemicals that enhance agricultural productivity.

Safety and Hazards

This compound is considered hazardous. It can cause systemic toxicity upon exposure through oral, dermal, or inhalation routes. Acute effects include methaemoglobinaemia observed in animal studies at certain dose levels . Chronic exposure has been linked to carcinogenic effects, particularly concerning bladder cancer .

Recent Research Findings

Recent studies have explored innovative applications of this compound:

- A study demonstrated the use of poly m-toluidine (PMT) instead of polyaniline (PANI) for supercapacitor applications. This research highlights the electrochemical properties of PMT and its potential for energy storage technologies .

- Investigations into its interaction with sodium dodecyl sulfate (SDS) micelles revealed that the meta position of the methyl group enhances micellar growth at lower concentrations compared to o-toluidine hydrochloride. This finding suggests that structural variations significantly influence chemical behavior in solution.

Mécanisme D'action

M-Toluidine hydrochloride is one of the three isomers of toluidine, the other two being o-toluidine hydrochloride (2-methylaniline hydrochloride) and p-toluidine hydrochloride (4-methylaniline hydrochloride). These isomers differ in the position of the methyl group on the benzene ring relative to the amino group.

Comparison with Other Isomers:

O-Toluidine Hydrochloride: The methyl group is in the ortho position (adjacent to the amino group). It is used primarily in the synthesis of herbicides and dyes.

P-Toluidine Hydrochloride: The methyl group is in the para position (opposite to the amino group). It is used in the production of azo dyes and as a curing agent for epoxy resins.

Uniqueness of this compound: this compound is unique in its intermediate position of the methyl group, which imparts distinct chemical reactivity and properties. It is particularly valuable in the synthesis of dyes and pigments due to its ability to undergo various substitution reactions.

Comparaison Avec Des Composés Similaires

- O-Toluidine Hydrochloride (2-Methylaniline Hydrochloride)

- P-Toluidine Hydrochloride (4-Methylaniline Hydrochloride)

- Aniline Hydrochloride (Phenylamine Hydrochloride)

Activité Biologique

M-Toluidine hydrochloride, a derivative of m-toluidine, is an aromatic amine with significant biological activity and potential health implications. This article explores its biological effects, toxicity, and relevant research findings based on diverse sources.

- Chemical Formula : C₇H₉N·HCl

- Molecular Weight : 107.16 g/mol

- Melting Point : -31 °C

- Boiling Point : 204 °C

- Density : 0.999 g/cm³

- pH : 9.3 (100 g/L in water) .

Toxicokinetics

M-Toluidine exhibits a complex toxicokinetic profile characterized by its metabolism and systemic effects. It undergoes N-hydroxylation mediated by cytochrome P450 enzymes, leading to the formation of nitroso derivatives, which are associated with methaemoglobin (MHb) production. This metabolic pathway is crucial as it can lead to reduced oxygen transport in the blood, resulting in symptoms such as headache, fatigue, and cyanosis .

Acute Toxicity

Acute exposure to m-toluidine can result in:

- Methemoglobinemia : A condition where hemoglobin is converted to methemoglobin, impairing oxygen transport.

- Irritation : Skin and eye contact can cause irritation and burns .

- Respiratory Issues : Inhalation may irritate the respiratory tract and lead to systemic toxicity .

In animal studies, acute oral toxicity has been noted, with significant effects observed at high doses. For instance, doses above 200 mg/kg body weight have been reported to inhibit DNA synthesis in mouse testicular tissue .

Chronic Health Effects

Chronic exposure to m-toluidine has been linked to various long-term health effects:

- Carcinogenic Potential : Although m-toluidine itself has not been extensively studied for carcinogenicity, its structural analogs (like p-toluidine) have shown potential carcinogenic effects in animal studies . The International Agency for Research on Cancer (IARC) has classified related compounds as possibly carcinogenic based on occupational exposure data .

- Reproductive Toxicity : Limited studies suggest that m-toluidine may affect reproductive health, with a no observed effect level (NOEL) of 30 mg/kg body weight/day noted for reproductive toxicity in rats .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of m-toluidine:

-

Repeated Dose Toxicity Studies :

- Male rats were administered this compound at varying doses over extended periods. Results indicated increased levels of MHb and alterations in liver enzyme activities, suggesting potential hepatotoxicity .

- A study involving mice showed no significant histopathological changes in reproductive organs after long-term exposure .

- Human Biomonitoring Studies :

Summary Table of Biological Effects

Propriétés

IUPAC Name |

3-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.ClH/c1-6-3-2-4-7(8)5-6;/h2-5H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXZPXIEEVOGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N.ClH, C7H10ClN | |

| Record name | M-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021363 | |

| Record name | 3-Methylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-toluidine hydrochloride is a light gray solid. (NTP, 1992) | |

| Record name | M-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

482 °F at 760 mmHg (NTP, 1992) | |

| Record name | M-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | M-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

638-03-9 | |

| Record name | M-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylaniline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-toluidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TOLUIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66SF181V4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

442 °F (NTP, 1992) | |

| Record name | M-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the positioning of the methyl group in m-toluidine hydrochloride affect its interaction with Sodium Dodecyl Sulfate (SDS) micelles compared to o-toluidine hydrochloride?

A: Research suggests that the meta position of the methyl group in this compound plays a significant role in its interaction with SDS micelles []. Studies using Dynamic Light Scattering (DLS) and Small-Angle Neutron Scattering (SANS) revealed that this compound promotes micellar growth at lower concentrations compared to o-toluidine hydrochloride. This difference is attributed to the distinct chemical environments arising from the methyl group's ortho and meta positions. The meta position in this compound potentially facilitates a stronger interaction with the SDS micelles, leading to enhanced growth at lower concentrations.

Q2: What is the significance of the solid-phase rearrangement observed in this compound?

A: The solid-phase rearrangement of this compound, where a deuterium atom migrates from the nitrogen to the aromatic ring, provides valuable insight into the compound's reactivity and behavior []. Studies indicate that three nuclear hydrogen atoms participate in this rearrangement in the solid phase, increasing to four in the liquid phase. This observation, alongside data from similar studies with aniline and p-toluidine hydrochloride, supports the theory that the solid-phase rearrangement might proceed through a different mechanism compared to the liquid phase, potentially involving a more constrained and specific transition state.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.